Regioisomeric Identity vs. Isopropyl Ester and N-Methyl Analog
CAS 928063-85-8 is the N-isopropyl-substituted free carboxylic acid, whereas CAS 52989-50-1 is the O-isopropyl ester of 5-oxo-L-proline. The N-isopropyl acid has a computed XLogP3-AA of 0.2, one hydrogen bond donor (carboxylic acid O–H), and a topological polar surface area (TPSA) of 57.6 Ų [1]; the isopropyl ester has a higher LogP of 0.545, zero hydrogen bond donors in its neutral form, and a TPSA of 55.4 Ų . The N-methyl analog (CAS 52574-06-8) has a molecular weight of 143.14 g·mol⁻¹ and a melting point of 148–150 °C , while the N-isopropyl compound lacks a well-defined melting point in available databases, consistent with its differing solid-state packing and thermal behavior.
| Evidence Dimension | XLogP / LogP (lipophilicity) |
|---|---|
| Target Compound Data | XLogP3-AA = 0.2 |
| Comparator Or Baseline | Isopropyl 5-oxo-L-prolinate LogP = 0.545; 5-oxo-L-proline XLogP ≈ -0.8 to -2.7 |
| Quantified Difference | Δ LogP = −0.345 vs. isopropyl ester; Δ LogP ≈ +1.0 to +2.9 vs. parent 5-oxo-L-proline |
| Conditions | Computed values (PubChem XLogP3-AA / ACD/LogP) |
Why This Matters
The lower lipophilicity and presence of a free carboxylic acid make CAS 928063-85-8 suitable for aqueous-phase reactions, salt formation, and direct amide coupling without ester hydrolysis, whereas the isopropyl ester requires an additional deprotection step.
- [1] PubChem CID 18649401, Computed Properties: XLogP3-AA = 0.2, HBD = 1, TPSA = 57.6 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/18649401 (accessed 2026-05-04). View Source
